(E)-N'-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a nitrobenzylidene group attached to a tetrahydroindazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the hydrazone linkage may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-nitrobenzylidene aniline: A derivative of the benzylideneaniline family with nonlinear optical properties.
(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one: A compound used in proteomics research.
[2-(4-Dimethylaminophenyl)benzooxazol-5-yl]-(4-nitrobenzylidene)amine: A compound with potential biological activities.
Uniqueness
(E)-N’-(4-Nitrobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific combination of a nitrobenzylidene group and a tetrahydroindazole ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c21-15(14-12-3-1-2-4-13(12)17-18-14)19-16-9-10-5-7-11(8-6-10)20(22)23/h5-9H,1-4H2,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
FDEAIFZHGZAMTG-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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